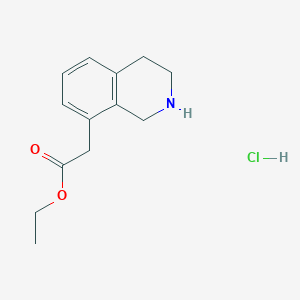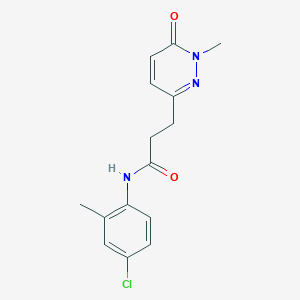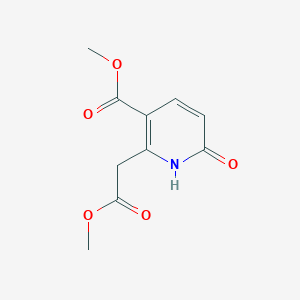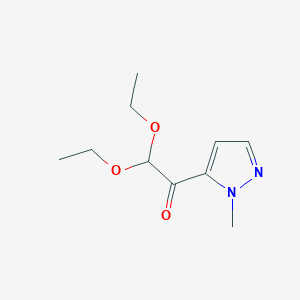
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride is a chemical compound with the molecular weight of 255.74 . The IUPAC name for this compound is ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11;/h3-5,14H,2,6-9H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.74 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用
Infective Pathogens
THIQ-based compounds, including Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride, have shown diverse biological activities against various infective pathogens . These compounds could potentially be used in the development of new antimicrobial drugs.
Neurodegenerative Disorders
THIQ-based compounds have also been found to have potential applications in the treatment of neurodegenerative disorders . The specific mechanisms of action are still under investigation, but this represents a promising area of research.
Medicinal Chemistry
In medicinal chemistry, THIQs form an important class of compounds due to their diverse biological activities . Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride, as a THIQ derivative, could be used in the synthesis of various therapeutic lead compounds .
C(1)-Functionalization
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have shown that these compounds can act as precursors for various alkaloids displaying multifarious biological activities . This suggests that Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride could be used in the synthesis of a wide range of biologically active alkaloids.
Antineuroinflammatory Agents
N-benzyl THIQs are known to function as antineuroinflammatory agents . As a THIQ derivative, Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride could potentially have similar properties and be used in the treatment of neuroinflammatory conditions.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride could potentially be used in this context to facilitate a variety of chemical reactions.
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11;/h3-5,14H,2,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKSYJTOFQMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260933-45-5 |
Source


|
| Record name | ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)



![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B2639297.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)